

Spectroscopic Profile of Lauryl Oleate: A Technical Guide

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Compound of Interest

Compound Name: Lauryl Oleate

Cat. No.: B7823689

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This technical guide provides an in-depth overview of the spectroscopic data for **lauryl oleate** (dodecyl oleate), a long-chain wax ester commonly utilized in pharmaceutical and cosmetic formulations as an emollient and skin-conditioning agent.[1] A thorough understanding of its spectroscopic characteristics is essential for identity confirmation, purity assessment, and quality control in research and product development. This document presents nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) data, detailed experimental protocols, and a visual representation of the analytical workflow.

Quantitative Spectroscopic Data

The structural integrity of **lauryl oleate**, formed from the condensation of oleic acid and dodecanol, can be meticulously verified through the assignment of its characteristic spectroscopic signals.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of **lauryl oleate**. The following tables summarize the expected chemical shifts for ^1H and ^{13}C NMR in deuterated chloroform (CDCl_3).

Table 1: ^1H NMR Spectroscopic Data for **Lauryl Oleate** in CDCl_3 [1]

Assignment	Structure Fragment	Chemical Shift (δ) ppm	Multiplicity	Integration
Olefinic Protons	-CH=CH-	5.33–5.35	Multiplet	2H
Ester Methylene Protons	-O-CH ₂ -	4.05	Triplet, J=10 Hz	2H
α -Methylene Protons	-CH ₂ -COO-	2.28	Triplet	2H
Allylic Protons	-CH ₂ -CH=	2.00	Triplet	4H
Methylene Protons	1.58–1.62	Multiplet	4H	
Chain Methylene Protons	-(CH ₂) _n -	1.26	Doublet	38H
Terminal Methyl Protons	-CH ₃	0.86	Triplet	6H

Table 2: Predicted ¹³C NMR Chemical Shifts for **Lauryl Oleate** in CDCl₃[3]

Assignment	Structure Fragment	Chemical Shift (δ) ppm
Carbonyl Carbon	-C=O	~173
Olefinic Carbons	-CH=CH-	~130
Ester Methylene Carbon	-O-CH ₂ -	~64

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of **lauryl oleate** provides information on its molecular weight and fragmentation pattern, which is characteristic of long-chain wax esters. While a publicly verified full mass spectrum is not readily available, the expected fragmentation under electron ionization is well-understood.[4]

Table 3: Expected GC-MS Fragmentation Data for **Lauryl Oleate**

Description	Expected m/z	Notes
Molecular Ion (M^+)	450.8	May be weak or absent in long-chain esters.
Oleoyl Cation Fragment	$[C_{18}H_{33}O]^+$	Fragmentation at the ester linkage.
Dodecyl Cation Fragment	$[C_{12}H_{25}]^+$	169; Loss of the oleoyl group.
Hydrocarbon Fragments	Series	A series of fragments separated by 14 amu ($-CH_2-$) from the long alkyl chains.
Kovats Retention Index	3122.55	On a standard non-polar column.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data. The following protocols are adapted from established methods for the analysis of long-chain fatty acid esters.

NMR Spectroscopy Protocol

This protocol outlines the procedure for acquiring 1H and ^{13}C NMR spectra of **lauryl oleate**.

Sample Preparation:

- Weigh approximately 20-30 mg of the **lauryl oleate** sample.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform ($CDCl_3$) containing tetramethylsilane (TMS) as an internal standard.
- Vortex the mixture until the sample is fully dissolved.
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters (Example for a 400 MHz Spectrometer):

- Instrument: High-resolution NMR spectrometer (400 MHz or higher).
- ^1H NMR Parameters:
 - Pulse Program: Standard single-pulse experiment (e.g., zg30).
 - Number of Scans (NS): 16 to 64.
 - Relaxation Delay (D1): 5 seconds (for quantitative analysis).
 - Spectral Width (SW): 16 ppm.
- ^{13}C NMR Parameters:
 - Pulse Program: Standard proton-decoupled ^{13}C experiment (e.g., zgpg30).
 - Number of Scans (NS): 1024 to 4096.
 - Relaxation Delay (D1): 2 seconds.
 - Spectral Width (SW): 240 ppm.

Data Processing:

- Apply a Fourier transform to the Free Induction Decay (FID).
- Phase and baseline correct the spectrum.
- Reference the spectrum to the TMS signal at 0.00 ppm.
- Integrate the signals in the ^1H spectrum and assign peaks based on the expected chemical shifts.

GC-MS Protocol

This protocol is designed for the analysis of high-boiling-point wax esters like **lauryl oleate**.

Sample Preparation:

- Dissolve a known concentration of the **lauryl oleate** sample (e.g., 1 mg/mL) in a suitable organic solvent such as hexane or toluene.

Instrumentation and Parameters:

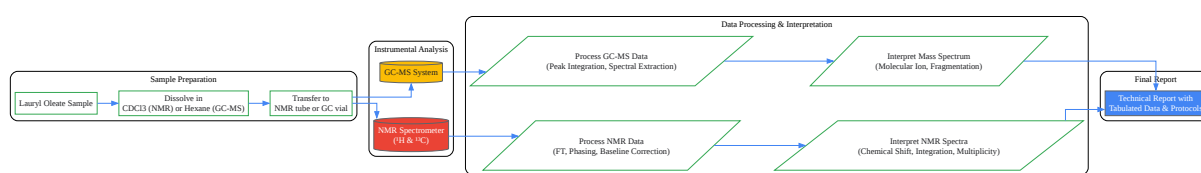
- Gas Chromatograph: Equipped with a high-temperature capillary column.
- Mass Spectrometer: Capable of electron ionization (EI).
- Column: A high-temperature, non-polar capillary column (e.g., DB-1HT, 15 m x 0.25 mm, 0.10 μ m film thickness) is suitable.
- Injector Temperature: 300°C.
- Oven Temperature Program:
 - Initial Temperature: 150°C.
 - Ramp: 15°C/min to 350°C.
 - Hold: 10 minutes.
- Transfer Line Temperature: 300°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 50-600.

Data Analysis:

- Identify the peak corresponding to **lauryl oleate** based on its retention time.
- Analyze the mass spectrum of the peak, identifying the molecular ion (if present) and key fragment ions.
- Compare the fragmentation pattern to known patterns for wax esters to confirm the structure.

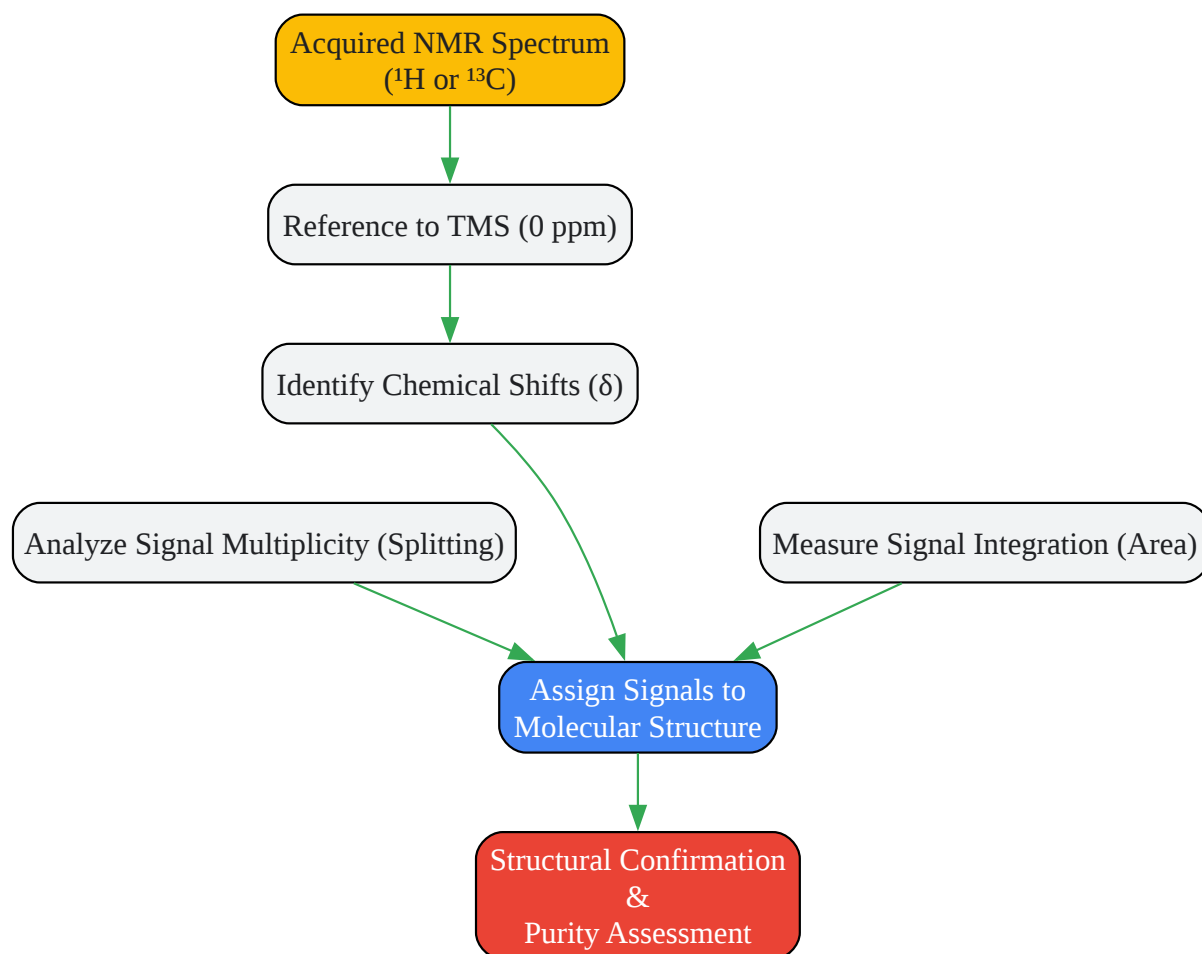
Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis of **lauryl oleate**.



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Caption: Workflow for Spectroscopic Analysis of **Lauryl Oleate**.



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Caption: Logic of NMR Spectral Interpretation.

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